molecular formula C9H8F2O2 B3030762 Methyl 2-(2,4-difluorophenyl)acetate CAS No. 95299-17-5

Methyl 2-(2,4-difluorophenyl)acetate

Cat. No. B3030762
CAS RN: 95299-17-5
M. Wt: 186.15
InChI Key: PSJRCJPFUFWIJU-UHFFFAOYSA-N
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Description

“Methyl 2-(2,4-difluorophenyl)acetate” is a chemical compound with the CAS Number: 95299-17-5 . It has a molecular weight of 186.16 and its IUPAC name is methyl (2,4-difluorophenyl)acetate . It is a yellow to brown liquid .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2,4-difluorophenyl)acetate” is represented by the linear formula C9H8F2O2 . The InChI code for this compound is 1S/C9H8F2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(2,4-difluorophenyl)acetate” is a yellow to brown liquid . It has a molecular weight of 186.16 . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Crystallography

“Methyl 2-(2,4-difluorophenyl)acetate” has been used in crystallographic studies . The crystal structure of this compound has been determined, providing valuable information about its molecular structure . This kind of information is crucial for understanding the physical and chemical properties of the compound, which can guide its applications in various fields.

Synthesis of Novel Compounds

This compound has been used as a starting material in the synthesis of novel pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines . These novel compounds have shown promising effects in inhibiting tyrosine kinase, an enzyme that can promote the growth of cancer cells . Therefore, “Methyl 2-(2,4-difluorophenyl)acetate” could be a valuable compound in the development of new anticancer drugs.

Material Science

In the field of material science, “Methyl 2-(2,4-difluorophenyl)acetate” can be used in the development of new materials . The unique properties of this compound, such as its crystal structure and chemical reactivity, can contribute to the design and synthesis of advanced materials with desired properties.

Chromatography

“Methyl 2-(2,4-difluorophenyl)acetate” can also be used in chromatographic studies . Chromatography is a technique used to separate the components of a mixture. The unique properties of this compound can affect its behavior in a chromatographic system, providing valuable information for the development of new separation methods.

Analytical Chemistry

In analytical chemistry, “Methyl 2-(2,4-difluorophenyl)acetate” can be used as a standard or a target analyte . Its unique spectral properties, such as its NMR and mass spectra, can be used for the identification and quantification of this compound in complex mixtures .

Safety Studies

The safety of “Methyl 2-(2,4-difluorophenyl)acetate” has been studied, providing important information about its potential risks and hazards . This information is crucial for the safe handling and use of this compound in various applications.

Safety and Hazards

The safety information for “Methyl 2-(2,4-difluorophenyl)acetate” indicates that it has the following hazard statements: H302, H315, H320, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301+P312, P330 , which suggest measures such as washing thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .

Mechanism of Action

Target of Action

Methyl 2-(2,4-difluorophenyl)acetate is a chemical compound with the formula C9H8F2O2 It is known that difluorophenyl compounds are often used in the synthesis of pharmaceuticals and agrochemicals, suggesting that they may interact with a variety of biological targets .

Mode of Action

Difluorophenyl compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis

Biochemical Pathways

It’s worth noting that difluorophenyl compounds can be involved in various biochemical reactions, including carbon-carbon bond formation . These reactions are fundamental to many biological processes, suggesting that the compound could potentially affect a wide range of pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-(2,4-difluorophenyl)acetate are not well-studied. As such, it’s difficult to outline its impact on bioavailability. The compound’s molecular weight (18616 g/mol ) and its physical form (yellow to brown liquid ) may influence its pharmacokinetic properties.

Result of Action

Given its potential involvement in carbon-carbon bond formation , it may play a role in the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of Methyl 2-(2,4-difluorophenyl)acetate can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, its physical form as a liquid may influence its solubility and, consequently, its interaction with biological targets.

properties

IUPAC Name

methyl 2-(2,4-difluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJRCJPFUFWIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679269
Record name Methyl (2,4-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,4-difluorophenyl)acetate

CAS RN

95299-17-5
Record name Methyl 2,4-difluorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95299-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2,4-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sulfuric acid (3.35 mL) was added to a stirred solution of 2,4-difluorophenylacetic acid ([CAS 81228-09-3], 3.5 g, 20.33 mmol) in MeOH (70 mL) at RT. The mixture was stirred at reflux for 18 h. The methanol was removed in vacuo. The residue was diluted with EtOAc and washed successively with H2O, sat. aq. NaHCO3 and brine. The organic layer was separated, dried (Na2SO4), filtered and the solvent evaporated in vacuo to yield I-24 (3.34 g, 88%) as a light yellow oil.
Quantity
3.35 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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